Scandium(III) carbonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

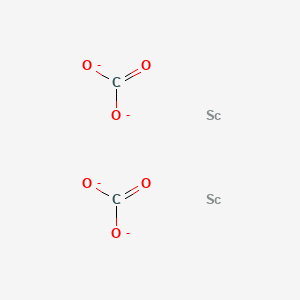

Scandium(III) carbonate, also known as scandium tricarbonate, is an inorganic compound with the chemical formula ( \text{Sc}_2(\text{CO}_3)_3 ). It is a white, crystalline solid that is relatively insoluble in water. This compound is primarily used in research and industrial applications due to its unique properties and the scarcity of scandium in nature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Scandium(III) carbonate can be synthesized through the reaction of scandium salts with sodium carbonate or ammonium carbonate. The general reaction is as follows: [ \text{2ScCl}_3 + 3\text{Na}_2\text{CO}_3 \rightarrow \text{Sc}_2(\text{CO}_3)_3 + 6\text{NaCl} ] This reaction is typically carried out in an aqueous solution at room temperature. The this compound precipitates out of the solution and can be collected by filtration .

Industrial Production Methods: Industrial production of this compound often involves the extraction of scandium from ores such as thortveitite or from the by-products of uranium refining. The extracted scandium is then converted to scandium oxide, which is subsequently reacted with carbon dioxide to form this compound .

Análisis De Reacciones Químicas

Types of Reactions: Scandium(III) carbonate undergoes several types of chemical reactions, including:

Decomposition: When heated, this compound decomposes to form scandium oxide and carbon dioxide. [ \text{Sc}_2(\text{CO}_3)_3 \rightarrow \text{2Sc}_2\text{O}_3 + 3\text{CO}_2 ]

Acid-Base Reactions: this compound reacts with acids to form scandium salts and carbon dioxide. [ \text{Sc}_2(\text{CO}_3)_3 + 6\text{HCl} \rightarrow 2\text{ScCl}_3 + 3\text{CO}_2 + 3\text{H}_2\text{O} ]

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with this compound.

Temperature: Decomposition reactions typically require elevated temperatures, while acid-base reactions can occur at room temperature.

Major Products:

Scandium Oxide: Formed during decomposition.

Scandium Salts: Formed during acid-base reactions.

Aplicaciones Científicas De Investigación

Materials Science

a. Precursor for Scandium Oxide Production

Scandium(III) carbonate is often used as a precursor for synthesizing scandium oxide (Sc2O3). The conversion process typically involves calcination, where the carbonate is heated to produce the oxide:

This scandium oxide is essential in various applications, including solid oxide fuel cells and as a doping agent in aluminum alloys to enhance their mechanical properties .

b. Alloying Agent

In metallurgy, scandium is added to aluminum alloys to improve strength and corrosion resistance. This compound serves as a source of scandium in these alloys, contributing to enhanced performance in aerospace and automotive applications .

Catalysis

a. Catalytic Properties

Research indicates that scandium(III) compounds can act as effective catalysts in various chemical reactions, particularly in organic synthesis and polymerization processes. This compound can facilitate reactions by providing a stable source of scandium ions, which can participate in catalytic cycles .

b. Environmental Catalysis

The compound has potential applications in environmental catalysis, particularly in the degradation of pollutants. Its ability to form complexes with various substrates may enhance the efficiency of catalytic processes aimed at reducing environmental contaminants .

Environmental Applications

a. Water Treatment

This compound has been studied for its role in water treatment processes. Its ability to precipitate heavy metals from aqueous solutions makes it a candidate for removing toxic elements from wastewater. The precipitation process can be influenced by adjusting the pH and concentration of carbonate ions .

b. Soil Remediation

In soil science, scandium compounds are being explored for their potential to remediate contaminated soils. The unique properties of scandium allow it to interact with various soil components, potentially aiding in the stabilization and immobilization of heavy metals .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of scandium(III) carbonate primarily involves its ability to release scandium ions in solution. These ions can interact with various molecular targets, including enzymes and cellular structures. In biological systems, scandium ions can substitute for other metal ions, potentially inhibiting enzyme activity and disrupting cellular processes . Additionally, scandium ions can form complexes with organic molecules, which can be utilized in catalysis and materials science .

Comparación Con Compuestos Similares

Scandium Oxide (Sc2O3): A white solid used in high-temperature ceramics and glass.

Scandium Chloride (ScCl3): A hygroscopic compound used in the preparation of other scandium salts and as a catalyst.

Scandium Nitrate (Sc(NO3)3): A compound used in the synthesis of scandium-based materials and in research applications.

Uniqueness: Scandium(III) carbonate is unique due to its carbonate anion, which imparts different chemical properties compared to other scandium compounds. For example, it can undergo decomposition to release carbon dioxide, a property not shared by scandium oxide or scandium chloride .

Propiedades

Número CAS |

51299-79-7 |

|---|---|

Fórmula molecular |

CH2O3Sc |

Peso molecular |

106.981 g/mol |

Nombre IUPAC |

carbonic acid;scandium |

InChI |

InChI=1S/CH2O3.Sc/c2-1(3)4;/h(H2,2,3,4); |

Clave InChI |

VULYCJKXPIRIEQ-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[Sc].[Sc] |

SMILES canónico |

C(=O)(O)O.[Sc] |

Números CAS relacionados |

51299-79-7 5809-49-4 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.